Compound 401 (2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one) is a synthetic, reversible dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). In biochemical and cellular assays, it demonstrates an IC50 of 0.28 μM for DNA-PK and 5.3 μM for mTOR. For procurement and assay design, its primary value lies in its exceptional selectivity profile within the phosphoinositide 3-kinase-related kinase (PIKK) family. Unlike broad-spectrum benchmark inhibitors such as LY294002 or wortmannin, Compound 401 exhibits no significant inhibition of PI3K, ATM, or ATR at concentrations up to 100 μM. Supplied as a stable crystalline solid with reliable DMSO solubility (up to 10 mM), it is a critical reagent for laboratories requiring precise pharmacological decoupling of mTOR and DNA-PK signaling from PI3K-dependent pathways in vitro [1].
Substituting Compound 401 with classic PIKK or mTOR inhibitors like LY294002, wortmannin, or early-generation dual PI3K/mTOR inhibitors fundamentally compromises assay integrity when studying mTOR or DNA-PK in isolation. LY294002 and wortmannin potently suppress PI3K at nanomolar to low-micromolar concentrations, simultaneously shutting down upstream Akt signaling (such as Akt Thr308 phosphorylation) and obscuring the specific downstream effects of mTORC1/2 or DNA-PK. Furthermore, wortmannin suffers from severe aqueous instability, leading to irreproducible dosing in extended cell culture assays. Procuring Compound 401 eliminates these confounding variables by providing a stable, structurally distinct pyrimido-isoquinolinone scaffold that cleanly bypasses PI3K, ATM, and ATR, ensuring that observed apoptotic or cell-cycle arrest phenotypes are strictly attributable to DNA-PK and mTOR blockade [1].
The defining procurement advantage of Compound 401 is its lack of PI3K cross-reactivity, a common flaw in related kinase inhibitors. While the benchmark inhibitor LY294002 suppresses PI3Kα/β/δ with an IC50 of ~0.5–1.5 μM, Compound 401 shows an IC50 > 100 μM for p110α/p85α PI3K complexes. This >350-fold selectivity window for DNA-PK (IC50 = 0.28 μM) over PI3K ensures that researchers can dose cells at 5–10 μM to achieve 67–78% mTOR inhibition without triggering the massive off-target PI3K shutdown characteristic of LY294002 [1].
| Evidence Dimension | PI3K (p110α/p85α) Inhibition (IC50) |
| Target Compound Data | > 100 μM |
| Comparator Or Baseline | LY294002 (~0.5 - 1.5 μM) |
| Quantified Difference | >100-fold difference in off-target PI3K affinity |
| Conditions | In vitro kinase activity assay |
Prevents the confounding suppression of PI3K-dependent Akt signaling, which is critical for accurate mapping of the mTOR and DNA-PK pathways.
In functional cellular assays, Compound 401 provides a distinct phosphorylation signature compared to broad-spectrum PI3K/mTOR inhibitors. At a working concentration of 10 μM, Compound 401 completely blocks the phosphorylation of mTOR-Raptor and mTOR-Rictor targets (S6K1 Thr389 and Akt Ser473, respectively) but leaves PI3K-dependent Akt Thr308 phosphorylation intact. In contrast, substituting with LY294002 or wortmannin abolishes Akt Thr308 phosphorylation due to upstream PI3K inhibition. This precise biochemical footprint makes Compound 401 indispensable for validating mTORC2-specific mechanisms without upstream interference[1].
| Evidence Dimension | Akt Thr308 Phosphorylation Status |
| Target Compound Data | Maintained (No direct inhibition at 10 μM) |
| Comparator Or Baseline | LY294002 / Wortmannin (Complete inhibition) |
| Quantified Difference | Binary functional divergence in Akt Thr308 suppression |
| Conditions | COS7 cells and Rat-1 fibroblasts treated with 10 μM inhibitor |
Allows researchers to definitively isolate mTORC2-mediated Akt Ser473 phosphorylation from PI3K/PDK1-mediated Akt Thr308 phosphorylation in intact cells.
When studying the DNA damage response (DDR), distinguishing between DNA-PK, ATM, and ATR is notoriously difficult because many non-specific PIKK inhibitors (such as wortmannin) hit all three. Compound 401 demonstrates an IC50 > 100 μM against both ATM and ATR, while maintaining an IC50 of 0.28 μM against DNA-PK. This >350-fold selectivity margin provides a superior pharmacological tool compared to wortmannin, which potently inhibits ATM (IC50 ~150 nM) alongside DNA-PK [1].
| Evidence Dimension | ATM / ATR Inhibition (IC50) |
| Target Compound Data | > 100 μM |
| Comparator Or Baseline | Wortmannin (~150 nM for ATM) |
| Quantified Difference | >600-fold reduction in ATM off-target affinity |
| Conditions | Cell-free PIKK family kinase profiling |
Enables the specific isolation of DNA-PK-mediated non-homologous end joining (NHEJ) repair pathways without disrupting ATM/ATR-driven homologous recombination or checkpoint signaling.
A major procurement drawback of the benchmark PIKK inhibitor wortmannin is its inherent chemical instability; its furan ring undergoes rapid hydrolysis in aqueous cell culture media, leading to a half-life of just a few hours and highly variable assay results. Compound 401, built on a robust pyrimido[2,1-a]isoquinolin-4-one scaffold, does not suffer from rapid aqueous degradation. It can be formulated in DMSO up to 10 mM and diluted into aqueous buffers for extended cellular assays (e.g., multi-day proliferation assays) without the continuous re-dosing required for wortmannin [1].
| Evidence Dimension | Structural stability in aqueous cell culture media |
| Target Compound Data | Stable for multi-day proliferation assays without re-dosing |
| Comparator Or Baseline | Wortmannin (Rapid hydrolysis, half-life < 3 hours) |
| Quantified Difference | Elimination of rapid aqueous degradation and re-dosing requirements |
| Conditions | Standard mammalian cell culture conditions (37°C, aqueous media) |
Reduces batch-to-batch variability and eliminates the need for repeated compound spiking in long-term cellular assays, lowering overall reagent costs and improving reproducibility.
Because Compound 401 inhibits mTOR (IC50 = 5.3 μM) without affecting PI3K, it is the ideal reagent for isolating mTORC2-dependent Akt Ser473 phosphorylation from PI3K-dependent Akt Thr308 phosphorylation in cell-based screening [1].
With its >350-fold selectivity for DNA-PK over ATM and ATR, Compound 401 is perfectly suited for assays designed to selectively block non-homologous end joining (NHEJ) without disrupting homologous recombination or broader cell cycle checkpoint signaling [2].
Compound 401 is highly effective as a benchmark radiosensitizer in tumor cell line models, providing a stable, reproducible alternative to wortmannin for evaluating the synergistic effects of DNA-PK blockade alongside ionizing radiation [2].
The compound's structural stability in aqueous media makes it an optimal choice for multi-day proliferation assays, such as those evaluating growth inhibition in TSC1-deficient (TSC1-/-) fibroblasts where hyperactive mTOR signaling drives pathology[1].